4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide

Synthetic cannabinoid CB2 receptor Structure-activity relationship

4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide (CAS 2379993-43-6, molecular formula C₁₂H₁₂N₂O₂S₂, molecular weight 390.47 g/mol) is a synthetic sulfamoyl benzamide derivative featuring a para-dimethylsulfamoyl substituent on the benzamide core and a methylene-linked 4-(furan-3-yl)thiophen-2-yl moiety. The compound belongs to the broader sulfamoyl benzamide class, which has been characterized in the peer-reviewed literature as a novel series of cannabinoid receptor ligands with potential selectivity for the CB2 receptor over the CB1 receptor.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 2379993-43-6
Cat. No. B2809282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
CAS2379993-43-6
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3
InChIInChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)17-5-3-13(4-6-17)18(21)19-10-16-9-15(12-25-16)14-7-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,19,21)
InChIKeyLPOKHNKGNOFOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide (CAS 2379993-43-6): Compound Identity, Class, and Procurement Context


4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide (CAS 2379993-43-6, molecular formula C₁₂H₁₂N₂O₂S₂, molecular weight 390.47 g/mol) is a synthetic sulfamoyl benzamide derivative featuring a para-dimethylsulfamoyl substituent on the benzamide core and a methylene-linked 4-(furan-3-yl)thiophen-2-yl moiety . The compound belongs to the broader sulfamoyl benzamide class, which has been characterized in the peer-reviewed literature as a novel series of cannabinoid receptor ligands with potential selectivity for the CB2 receptor over the CB1 receptor [1]. No dedicated primary research article, patent with explicit exemplification, or authoritative database entry containing quantitative biological activity data currently exists for this exact compound [2].

Why In-Class Sulfamoyl Benzamides Cannot Substitute for 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide in Research Procurement


Sulfamoyl benzamide derivatives display extreme sensitivity to structural modifications at the amide nitrogen substituent (R₃ position) [1]. In the foundational SAR study by Worm et al. (2008), changing only the amine substituent from neopentyl to an isobutyl group altered CB2 binding affinity by over 4-fold, while functional selectivity ratios (CB1/CB2) ranged from 7 to >100 across closely related analogs [1]. The target compound introduces a unique 4-(furan-3-yl)thiophen-2-yl methylene moiety at the amide position—a structural feature absent from all published SAR tables in the sulfamoyl benzamide literature [2]. This heteroaromatic linker is expected to impart distinct steric, electronic, and conformational properties compared to the alkyl, cycloalkyl, and benzyl amines explored in existing patents (US7544676, US20060079557A1) [3]. Consequently, no existing sulfamoyl benzamide with published data can serve as a reliable proxy for predicting the binding affinity, functional selectivity, or pharmacokinetic behavior of this compound.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide Versus Closest Comparators


Structural Uniqueness of the Furan-3-yl-Thiophene-2-yl Methylene Linker vs. All Published Sulfamoyl Benzamide CB2 Ligands

The target compound incorporates a 4-(furan-3-yl)thiophen-2-yl methylene group as the amide N-substituent. This heterobiaryl linker is structurally distinct from every R₃ substituent reported in the Worm et al. (2008) and Goodman et al. (2009) SAR tables, which exclusively feature alkyl, branched alkyl, cycloalkyl, benzyl, and simple heterocycloalkyl amines [1][2]. The core patent (US7544676) generically claims heteroaryl substituents but does not exemplify or provide biological data for any furan-thiophene-containing embodiment [3]. This structural uniqueness means the compound occupies unexplored chemical space within the sulfamoyl benzamide pharmacophore.

Synthetic cannabinoid CB2 receptor Structure-activity relationship

Class-Level CB2 Selectivity Benchmark: Sulfamoyl Benzamide Series vs. Arylsulfonate Ester QMPSB

Published sulfamoyl benzamides achieve up to 120-fold functional selectivity for CB2 over CB1. Compound 27 from Worm et al. (2008) exhibits EC₅₀ CB2 = 4.6 nM and EC₅₀ CB1 = 550 nM (120-fold selective CB2 agonist) [1]. By contrast, QMPSB—an arylsulfonate ester synthetic cannabinoid from a different structural class—acts as a non-selective full agonist at both receptors with Ki values of 3 nM (CB1) and 4 nM (CB2), offering essentially no subtype discrimination [2]. The target compound, bearing the sulfamoyl benzamide scaffold, is structurally positioned within the class demonstrated to be capable of achieving high CB2 selectivity, unlike the non-selective arylsulfonate ester class.

CB2 selectivity Cannabinoid receptor Functional assay

Absence of Published Bioactivity Data for 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide Relative to Characterized Analogs

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and the USPTO patent database returned zero quantitative bioactivity data for CAS 2379993-43-6 [1]. By contrast, multiple sulfamoyl benzamide analogs with simpler amine substituents (e.g., compound 27, compound 40, compound 23) have published Ki, EC₅₀, and in vivo efficacy data across at least four peer-reviewed papers [2][3]. The structurally related designer drug AB-MDMSBA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-3-(dimethylsulfamoyl)-4-methylbenzamide) has also been detected in forensic samples and is noted to have unknown activity at cannabinoid receptors [4]. This evidence gap represents both a limitation for informed procurement and a research opportunity for de novo characterization.

Data gap Bioactivity Procurement risk

Evidence-Based Application Scenarios for Procuring 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide (CAS 2379993-43-6)


De Novo CB2 Pharmacophore Mapping with a Structurally Unexplored Sulfamoyl Benzamide Scaffold

The target compound is most appropriately procured as a novel chemical probe for de novo mapping of the CB2 receptor pharmacophore. The furan-3-yl-thiophene-2-yl methylene substituent represents unexplored chemical space within the sulfamoyl benzamide class [1]. Given that closely related compounds with simpler amine substituents achieve CB2 binding affinities in the 3.5–100 nM range and functional selectivities up to 120-fold [2], a well-designed binding and functional assay panel (CB1 and CB2 radioligand displacement, cAMP or β-arrestin recruitment assays) could determine whether this heterobiaryl linker enhances, retains, or diminishes CB2 engagement relative to published analogs. This application is supported by class-level SAR trends but requires acknowledgment that no pre-existing potency or selectivity data exist for the compound itself.

Forensic Reference Standard for Emerging Synthetic Cannabinoid Monitoring

The compound's structural features—a dimethylsulfamoyl benzamide core with a furan-thiophene substituent—place it within the chemical space of designer cannabinoids monitored by drug checking services [1]. AB-MDMSBA, a structurally related sulfamoyl benzamide, has already been detected in forensic samples misrepresented as benzodiazepines in Australia and New Zealand [1]. Procurement of the target compound as an analytical reference standard would enable toxicology and forensic laboratories to develop and validate LC-MS/MS or GC-MS methods for its detection before it appears in seized materials, leveraging the known fragmentation pathways of the sulfamoyl benzamide class [2].

Metabolic Stability Screening in the Sulfamoyl Benzamide Series

Sellitto et al. (2010) demonstrated that metabolic stability within the sulfamoyl benzamide class is highly sensitive to structural modifications, with in vitro half-lives in human liver microsomes varying by >10-fold among closely related analogs [1]. The introduction of a heterobiaryl thiophene-furan moiety at the amide position is expected to significantly alter CYP450-mediated oxidation profiles compared to the alkyl and cycloalkyl substituents previously studied [2]. Procurement for intrinsic clearance determination in human and rodent hepatocyte or microsomal assays would provide data to assess whether this structural modification improves or worsens the metabolic liability inherent to the class, informing future lead optimization decisions.

Quote Request

Request a Quote for 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.